molecular formula C2BrCl2F3 B3424543 Ethane, bromodichlorotrifluoro- CAS No. 354-50-7

Ethane, bromodichlorotrifluoro-

Cat. No. B3424543
CAS RN: 354-50-7
M. Wt: 231.82 g/mol
InChI Key: ZKMFFBJKSALGEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of ethane involves sp3 hybridization, with the two carbon atoms forming a sigma bond and each carbon atom also forming three sigma bonds with hydrogen atoms . The structure of bromodichlorotrifluoroethane would be similar, but with halogen atoms instead of some of the hydrogen atoms.


Chemical Reactions Analysis

Ethane undergoes various reactions such as halogenation and oxidation . In halogenation, a hydrogen atom in ethane is replaced by a halogen atom. Oxidation of ethane produces ethene, a valuable industrial chemical. Bromodichlorotrifluoroethane would likely undergo similar reactions, but the specifics would depend on the reaction conditions and other factors.


Physical And Chemical Properties Analysis

Ethane is a colorless, odorless gas at room temperature, with a boiling point of -88.6 degrees Celsius . It is lighter than air and is highly flammable . The properties of bromodichlorotrifluoroethane would depend on the specific arrangement of atoms, but it would likely be a volatile compound due to the presence of halogen atoms.

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear magnetic resonance (NMR) spectroscopy has been employed to study the conformational equilibria and rates of conformational interconversion of halogenated ethanes, including compounds similar to "Ethane, bromodichlorotrifluoro-". The studies provided insights into the ground-state energies, equilibrium constants, rates, and barriers for internal rotation of these compounds, showcasing the application of NMR spectroscopy in understanding the chemical behavior and properties of halogenated ethanes (Weigert et al., 1970).

Homogeneous Hydrolysis Rate Constants

Research on the homogeneous hydrolysis rate constants of halogenated hydrocarbons, including those similar to "Ethane, bromodichlorotrifluoro-", revealed how fluorine or bromine substitutions affect reactivity. This study contributes to understanding the environmental fate and reactivity of such compounds, highlighting their potential environmental impacts (Jeffers & Wolfe, 1996).

Reductive Transformation in Bioremediation

Another study demonstrated the complete biological reductive transformation of tetrachloroethene to ethane, showcasing the potential of bioremediation processes in treating and removing halogenated compounds from the environment (de Bruin et al., 1992).

Brominated Flame Retardants in the Environment

Investigations into the presence and impact of brominated flame retardants, including those structurally related to "Ethane, bromodichlorotrifluoro-", have been conducted to assess their concentrations in various environmental matrices. Such studies are crucial for understanding the distribution, persistence, and ecological risks of these compounds (Yang et al., 2012).

Photoreaction and Surface Chemistry

Research has also explored the photoreaction of hydrobromic acid with ethene on platinum surfaces, demonstrating the potential for studying and utilizing surface chemistry reactions involving halogenated ethanes for various applications, including synthesis and catalysis (Kiss, Alberas, & White, 1992).

Safety And Hazards

Ethane is highly flammable and can be an asphyxiant in high concentrations . Bromodichlorotrifluoroethane would likely also be hazardous due to its potential volatility and the toxicity of halogenated compounds .

Future Directions

Research in the field of hydrocarbon chemistry is ongoing, with a focus on developing more efficient and sustainable methods for the synthesis and use of these compounds . This includes the development of better catalysts for reactions involving ethane and other hydrocarbons, as well as the exploration of new synthetic methods.

properties

IUPAC Name

1-bromo-1,1-dichloro-2,2,2-trifluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrCl2F3/c3-1(4,5)2(6,7)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMFFBJKSALGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Br)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrCl2F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195153
Record name Ethane, bromodichlorotrifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane, bromodichlorotrifluoro-

CAS RN

354-50-7, 42339-74-2
Record name 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, bromodichlorotrifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042339742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, bromodichlorotrifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-1,1-DICHLORO-2,2,2-TRIFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JT2P2VXA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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